molecular formula C8H15ClFN B1485275 4-Cyclopropyl-4-fluoropiperidine hydrochloride CAS No. 2098107-19-6

4-Cyclopropyl-4-fluoropiperidine hydrochloride

Cat. No.: B1485275
CAS No.: 2098107-19-6
M. Wt: 179.66 g/mol
InChI Key: DBHXXISOKTWLHD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C8H15ClFN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopropyl group and a fluorine atom attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic dearomatization-hydrogenation sequence of fluoro-pyridine precursors to yield substituted, all-cis-(multi)fluorinated piperidines . The reaction conditions often include the use of specific catalysts and controlled temperature and pressure to ensure high diastereoselectivity.

Industrial Production Methods

Industrial production methods for 4-Cyclopropyl-4-fluoropiperidine hydrochloride are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of piperidine derivatives, while oxidation and reduction can lead to different functionalized piperidines.

Scientific Research Applications

4-Cyclopropyl-4-fluoropiperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. The cyclopropyl group can also contribute to the compound’s rigidity and overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclopropyl-4-fluoropiperidine hydrochloride include other fluorinated piperidines and cyclopropyl-substituted piperidines. Examples include:

  • 4-Fluoropiperidine
  • 4-Cyclopropylpiperidine
  • 4,4-Difluoropiperidine

Uniqueness

This compound is unique due to the combination of the cyclopropyl and fluorine substituents on the piperidine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications. The presence of both substituents can enhance the compound’s stability, binding affinity, and selectivity in biological systems compared to its analogs.

Properties

IUPAC Name

4-cyclopropyl-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHXXISOKTWLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 2
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 3
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 4
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 5
4-Cyclopropyl-4-fluoropiperidine hydrochloride
Reactant of Route 6
4-Cyclopropyl-4-fluoropiperidine hydrochloride

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